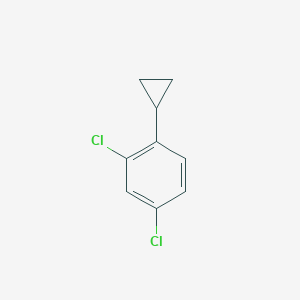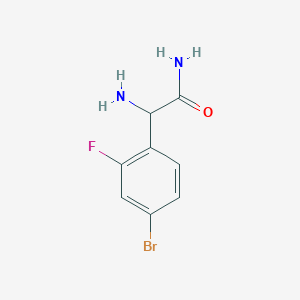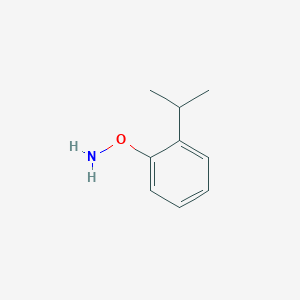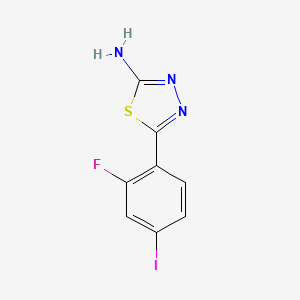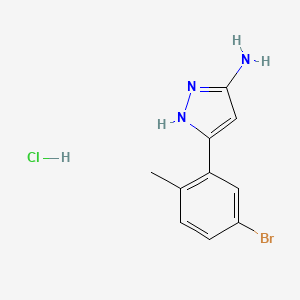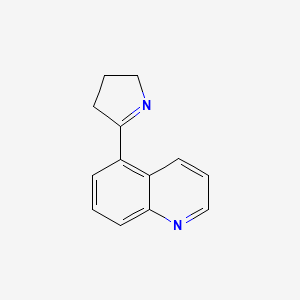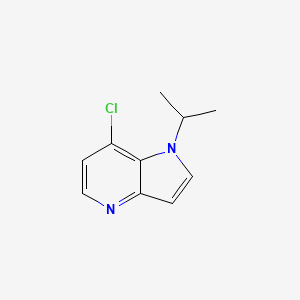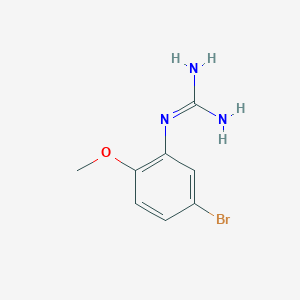
N-(5-bromo-2-methoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as MFCD16743725 is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered attention due to its distinctive characteristics and the potential it holds for future research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD16743725 involves a series of chemical reactions under controlled conditions. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of MFCD16743725 is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions: MFCD16743725 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD16743725 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD16743725 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are tailored for specific applications in research and industry.
科学研究应用
MFCD16743725 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique molecular structure. In industry, it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of MFCD16743725 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are still under investigation, but preliminary studies suggest that it may influence various biochemical and cellular processes.
相似化合物的比较
Similar Compounds: Compounds similar to MFCD16743725 include those with analogous molecular structures and properties. These compounds are often used as references or controls in scientific studies to compare their effects and applications.
Uniqueness: MFCD16743725 stands out due to its unique combination of chemical properties and potential applications. Its distinct molecular structure allows it to interact with specific targets and pathways in ways that similar compounds may not. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C8H10BrN3O |
|---|---|
分子量 |
244.09 g/mol |
IUPAC 名称 |
2-(5-bromo-2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI 键 |
MIUQODAPKSZPMJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


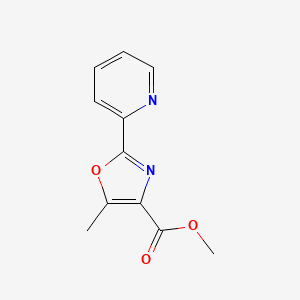
![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)
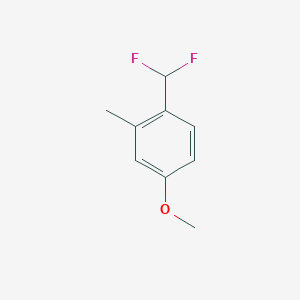
![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
